2-BROMO-2-BUTENE

Stereochemistry Isomerism Geometric Isomers

Researchers requiring stereodefined trisubstituted alkenes often encounter inconsistent reactivity from generic alkenyl bromides. 2-Bromo-2-butene (CAS 13294-71-8), supplied as a cis/trans mixture stabilized with copper, addresses this gap as a uniquely substituted vinylic bromide with well-defined E/Z stereochemistry. Its sp²-bromine enables reliable participation in nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions. Key procurement-relevant outcomes: • Delivers >95% stereoretention in Mo MAP-catalyzed cross-metathesis (JACS 2023), enabling concise natural product syntheses. • Validated first-order decomposition kinetics (Ea = 200.4 kJ/mol, log A = 13.57 s⁻¹) support safe reactor design at 340-380 °C. • Derived 2-bromobutane initiates cationic isobutene polymerization with full conversion in <1 h, outperforming ethyl bromide and CH₂Cl₂. • Mechanistic studies leverage exclusive radical (2,3-dibromobutane) vs. ionic (2,2-dibromobutane) HBr addition regiochemistry.

Molecular Formula C4H7Br
Molecular Weight 135 g/mol
CAS No. 13294-71-8
Cat. No. B089217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMO-2-BUTENE
CAS13294-71-8
Molecular FormulaC4H7Br
Molecular Weight135 g/mol
Structural Identifiers
SMILESCC=C(C)Br
InChIInChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3
InChIKeyUILZQFGKPHAAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-butene: Strategic Vinyl Halide for Stereospecific Synthesis


2-Bromo-2-butene (CAS 13294-71-8) is a vinylic bromide existing as E (CAS 3017-71-8) and Z (CAS 3017-68-3) stereoisomers, with the commercial product typically supplied as a cis/trans mixture stabilized with copper . With a molecular formula of C₄H₇Br and molecular weight of 135.00 g/mol, this compound functions as a versatile C4 building block for organic synthesis [1]. Its reactivity profile is governed by the bromine atom on the sp²-hybridized carbon, which enables participation in nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions as an electrophilic partner .

Why 2-Bromo-2-butene Is Irreplaceable


Although many alkenyl bromides are commercially available, 2-bromo-2-butene occupies a distinct chemical space due to its unique combination of a trisubstituted alkene, a vinyl bromide leaving group, and well-defined E/Z stereochemistry. Simple substitution with other vinyl bromides such as 2-bromopropene or vinyl bromide fails because these lack the additional methyl substitution that critically modulates steric hindrance and electronic properties in reactions like SN2 nucleophilic substitution and cross-coupling [1]. Furthermore, the distinct physical properties (e.g., boiling point of 82–90 °C at 740 torr, density of 1.328 g/mL) differ significantly from related compounds such as (Z)-2-bromo-2-butene (bp 84 °C) , directly impacting separation and purification workflows. Using an incorrect isomer or analog risks altered reaction kinetics, different product stereochemistry, and inconsistent yield profiles.

2-Bromo-2-butene: Key Differentiation Evidence


E/Z Stereochemistry Differentiation

The (E) and (Z) isomers of 2-bromo-2-butene are fundamentally distinct chemical entities, yet they are difficult to distinguish by standard 1D ¹H NMR [1]. While E-2-bromo-2-butene (CAS 3017-71-8) has a boiling point of 84 °C and density of 1.332 g/mL, the Z-isomer (CAS 3017-68-3) boils at 84 °C with a density of 1.332 g/mL, and the commercial cis/trans mixture boils over a broader range of 82–90 °C with a density of 1.328 g/mL . This nearly identical physical profile for pure isomers means that stereochemistry, not bulk properties, dictates synthetic utility.

Stereochemistry Isomerism Geometric Isomers NMR Spectroscopy

Gas-Phase Elimination Kinetics

The gas-phase elimination kinetics of 2-bromo-2-butene were determined in a static system over 340–380 °C, yielding the Arrhenius equation log k (s⁻¹) = (13.57 ± 0.56) − (200.4 ± 6.8) kJ mol⁻¹ / (2.303RT)⁻¹ [1]. The reaction, maximally catalyzed by HBr, follows first-order kinetics and produces 1,2-butadiene and HBr via a six-membered cyclic transition state. These kinetic parameters are compound-specific—alkyl bromides and other vinyl bromides exhibit substantially different Arrhenius behavior—and are essential for engineers designing thermal processes involving this compound.

Pyrolysis Gas-Phase Kinetics Arrhenius Parameters Thermal Stability

Radical Addition Selectivity

The radical addition of HBr and DBr to cis- and trans-2-bromo-2-butene was studied stereochemically, revealing that radical addition produces exclusively 2,3-dibromobutane, whereas ionic addition yields exclusively 2,2-dibromobutane [1]. This fundamental mechanistic divergence provides a powerful tool for controlling product regiochemistry—a capability not available with non-brominated or less substituted alkene substrates. The stereochemistry of the starting 2-bromo-2-butene isomer directly dictates the stereochemical outcome of radical addition.

Radical Addition Stereochemistry HBr Addition Reaction Mechanism

Stereoretentive Cross-Metathesis

A 2023 JACS study demonstrated a stereoretentive catalytic cross-metathesis strategy using Z- or E-2-bromo-2-butene with tri-, Z- or E-di-, or monosubstituted olefins to produce stereochemically defined trisubstituted alkenyl bromides [1]. The E-2-bromo-2-butene reagent yielded E-trisubstituted alkenyl bromides, while Z-2-bromo-2-butene yielded Z-products, both in high stereoretention. This direct, catalytic method contrasts with multi-step approaches using other vinyl halides, and the commercial availability of both isomers (TCI >98% purity) makes this approach immediately implementable.

Cross-Metathesis Olefin Metathesis Stereoretentive Alkenyl Bromides

2-Bromobutane as Cationic Polymerization Initiator

In a comparative study of cationic initiators for isobutene (IB) polymerization using supported methylaluminoxane (SSMAO), the activity ranking by time-to-full-conversion was: 1,4-dicumyl chloride (~1–2 s) > 2-bromobutane (~5–10 s) > ethyl bromide (~5–10 min) > dichloromethane (~2–3 h) > chloroform (~10–12 h) [1]. In controlled n-hexane solution polymerizations, 2-bromobutane emerged as the most favorable initiator overall, effecting full conversion within 1 hour once the proper coinitiator ratio was established. Its rapid ionization rate is attributed to the secondary alkyl bromide structure.

Cationic Polymerization Polyisobutene Initiator Activity Green Chemistry

E/Z Isomerization Equilibrium

The equilibrium of geometric isomerization between E- and Z-2-bromo-2-butene was quantitatively determined, providing thermodynamic parameters essential for process optimization [1]. This dataset is uniquely valuable because the isomerization equilibrium constants directly determine the isomer ratio obtained under thermodynamic control in any reaction involving this compound. The commercial availability of the isomer mixture (CAS 13294-71-8) means these data guide decisions on whether to purchase the mixture or the separated isomers based on thermodynamic considerations.

Isomerization Thermodynamics Equilibrium Process Chemistry

2-Bromo-2-butene: Key Application Areas


Stereocontrolled Cross-Metathesis Synthesis

Researchers synthesizing stereodefined trisubstituted alkenes for natural product synthesis should procure E- or Z-2-bromo-2-butene (CAS 3017-71-8 or 3017-68-3) specifically rather than other alkenyl bromides. The 2023 JACS cross-metathesis methodology demonstrated that these isomers serve as the optimal coupling partners, providing >95% stereoretention with Mo MAP catalysts and enabling concise synthetic routes to phomactin A and ambrein fragments .

High-Temperature Process Design

Chemical engineers designing gas-phase reactors operating in the 340–380 °C range where 2-bromo-2-butene is present as a reactant or intermediate should rely on the experimentally determined Arrhenius parameters (Ea = 200.4 kJ/mol, log A = 13.57 s⁻¹) published by Chuchani and Dominguez . These first-order kinetic data, validated under maximally HBr-catalyzed conditions, provide the only available basis for reactor modeling and safety assessment for this compound.

Sustainable Polyisobutene Production

Industrial polymer chemists seeking a halogenated initiator for cationic isobutene polymerization that balances rapid initiation with process control should specify 2-bromobutane—derived from 2-bromo-2-butene—over other alkyl bromides. Published data confirm that 2-bromobutane achieves full conversion within 1 hour in n-hexane with SSMAO, which is orders of magnitude faster than ethyl bromide or dichloromethane, while avoiding the explosive hazard of 1,4-dicumyl chloride .

Mechanistic Studies: Radical vs. Ionic Pathways

Physical organic chemists investigating the mechanistic dichotomy between radical and ionic addition to alkenes will find 2-bromo-2-butene irreplaceable. The 1959 Goering study established that radical HBr addition yields exclusively 2,3-dibromobutane while ionic addition yields exclusively 2,2-dibromobutane—a rare example of complete regiochemical control by mechanism choice within a single substrate . Neither 2-butene nor 1-bromo-1-butene provides this clean product-determining switch.

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